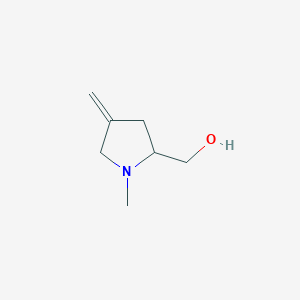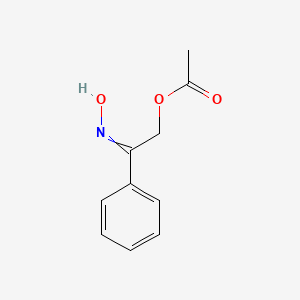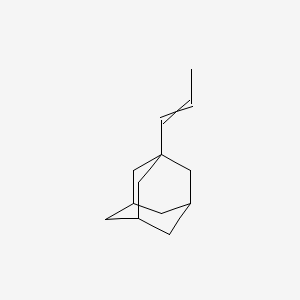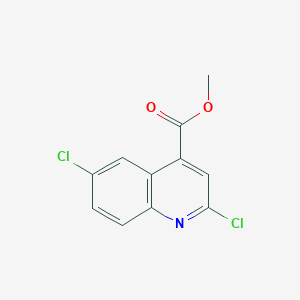![molecular formula C13H20FNO3S B12515327 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- CAS No. 819865-12-8](/img/structure/B12515327.png)
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to an amino group substituted with a 2-fluorophenyl and a tert-butyl group. This unique structure imparts specific chemical properties that make it valuable in various fields.
Méthodes De Préparation
The synthesis of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- involves several steps. One common method includes the reaction of 3-aminopropanesulfonic acid with 2-(2-fluorophenyl)-1,1-dimethylethylamine under controlled conditions. The reaction typically requires a suitable solvent, such as methanol or ethanol, and may involve the use of catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or acetone.
Applications De Recherche Scientifique
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with proteins and enzymes.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. This inhibition occurs through the stabilization of amyloid-beta monomers, preventing their oligomerization and subsequent aggregation into neurotoxic fibrils. Additionally, the compound may interact with GABA receptors, modulating neurotransmission and exerting neuroprotective effects .
Comparaison Avec Des Composés Similaires
1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- can be compared with other similar compounds, such as:
3-Amino-1-propanesulfonic acid (Homotaurine): This compound shares a similar sulfonic acid group but lacks the fluorophenyl and tert-butyl substitutions.
3-Hydroxy-1-propanesulfonic acid: This compound contains a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
3-Chloro-2-hydroxy-1-propanesulfonic acid: The presence of a chloro group imparts distinct reactivity, making it useful in specific synthetic applications.
The unique structural features of 1-Propanesulfonic acid, 3-[[2-(2-fluorophenyl)-1,1-dimethylethyl]amino]- contribute to its specific chemical properties and diverse applications, distinguishing it from other related compounds.
Propriétés
Numéro CAS |
819865-12-8 |
|---|---|
Formule moléculaire |
C13H20FNO3S |
Poids moléculaire |
289.37 g/mol |
Nom IUPAC |
3-[[1-(2-fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H20FNO3S/c1-13(2,15-8-5-9-19(16,17)18)10-11-6-3-4-7-12(11)14/h3-4,6-7,15H,5,8-10H2,1-2H3,(H,16,17,18) |
Clé InChI |
FBNZDDFUPAAORY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1F)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[d]oxazol-2-yl)-5-iodophenol](/img/structure/B12515245.png)
![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)
![2-{[(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12515284.png)

![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)



![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
